molecular formula C26H19N3O5 B3738138 N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(4-nitrophenyl)-2-furamide

N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(4-nitrophenyl)-2-furamide

Cat. No.: B3738138
M. Wt: 453.4 g/mol
InChI Key: ZYNCBLWDHFOCQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(4-nitrophenyl)-2-furamide, also known as BM212, is a novel compound that has been synthesized for its potential use in scientific research. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(4-nitrophenyl)-2-furamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Specifically, this compound has been found to inhibit the activity of the enzyme topoisomerase IIα, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer activity, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(4-nitrophenyl)-2-furamide is its high potency, which allows for the use of lower concentrations in lab experiments. However, one limitation is that the compound is not very soluble in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research on N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(4-nitrophenyl)-2-furamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further research is needed to determine the optimal dosing and administration of this compound for maximum efficacy. Additionally, research is needed to better understand the mechanism of action of this compound and its potential for use in other disease states.

Scientific Research Applications

N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(4-nitrophenyl)-2-furamide has been found to have a range of potential applications in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Research has shown that this compound is able to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a novel anticancer agent.

Properties

IUPAC Name

N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(4-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O5/c1-15-6-11-23-21(14-15)28-26(34-23)19-4-3-5-20(16(19)2)27-25(30)24-13-12-22(33-24)17-7-9-18(10-8-17)29(31)32/h3-14H,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNCBLWDHFOCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(C(=CC=C3)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.